3-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide
Overview
Description
3-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.14567842 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multicomponent Synthesis Applications
Research has demonstrated the utility of multicomponent synthesis methods in creating functionalized thieno[2,3-b]pyridines. These compounds have been synthesized through reactions involving aromatic and heteroaromatic aldehydes, cyanothioacetamide, and alkylating agents, showcasing the versatility of multicomponent condensations in heterocyclic chemistry (Dyachenko et al., 2019).
Novel Pyrido and Pyrimidines Synthesis
Another study focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. This research highlights the chemical reactions of ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to the creation of diverse heterocyclic compounds, further emphasizing the significance of these structural motifs in developing new chemical entities (Bakhite et al., 2005).
Heterocyclic Compound Reactions
The reactivity of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid was investigated, leading to the synthesis of angular and linear isoindole diones. This study provides insights into the reactivity patterns of these compounds and their potential applications in synthesizing complex heterocyclic systems (Vasilin et al., 2015).
Antimicrobial Activity Study
Additionally, compounds structurally related to the query have been synthesized and evaluated for their antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, highlighting the importance of the structural elements present in the query compound (Kolisnyk et al., 2015).
Properties
IUPAC Name |
3-methyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-13-15-7-2-3-9-17(15)29-20(13)22(27)25-23-19(16-8-4-10-18(16)30-23)21(26)24-12-14-6-5-11-28-14/h2-3,7,9,14H,4-6,8,10-12H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOLSRAHGOCPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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